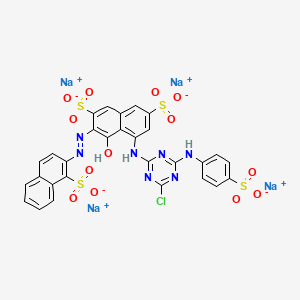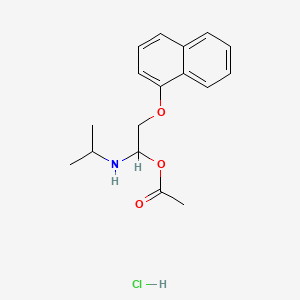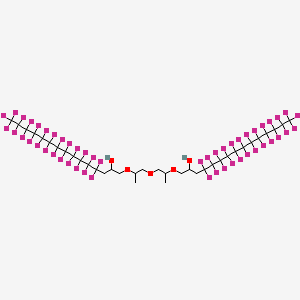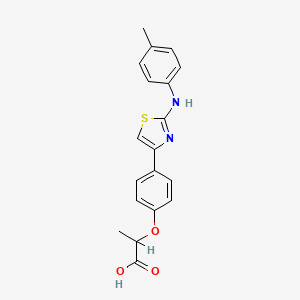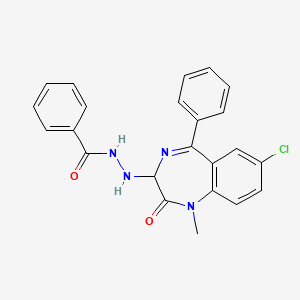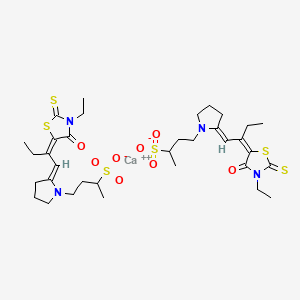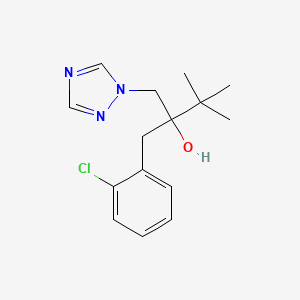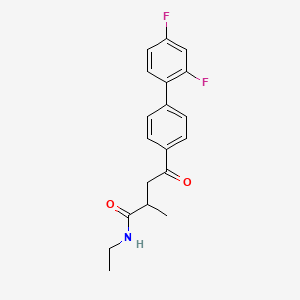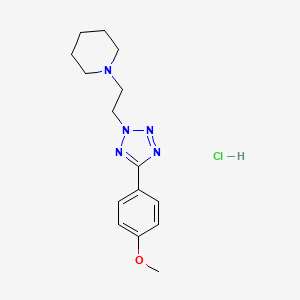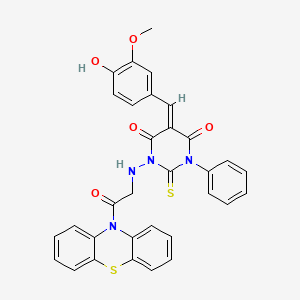
10H-Phenothiazine, 10-(((tetrahydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine, 10-(((tetrahydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This specific compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and thioxo groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the phenothiazine core, followed by the introduction of the pyrimidinyl and other functional groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and methoxy groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the thioxo groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, typically using halogens or nitrating agents.
Condensation: The methylene group can participate in condensation reactions with aldehydes or ketones under acidic or basic conditions.
Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
科学的研究の応用
10H-Phenothiazine, 10-(((tetrahydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which is why phenothiazine derivatives are used as antipsychotic agents. The presence of the pyrimidinyl group may allow for additional interactions with nucleic acids or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 10H-Phenothiazine, 10-(((tetrahydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- include other phenothiazine derivatives such as chlorpromazine and promethazine These compounds share the phenothiazine core but differ in their functional groups, which can significantly affect their chemical properties and biological activities
References
特性
CAS番号 |
141177-59-5 |
|---|---|
分子式 |
C32H24N4O5S2 |
分子量 |
608.7 g/mol |
IUPAC名 |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C32H24N4O5S2/c1-41-26-18-20(15-16-25(26)37)17-22-30(39)34(21-9-3-2-4-10-21)32(42)36(31(22)40)33-19-29(38)35-23-11-5-7-13-27(23)43-28-14-8-6-12-24(28)35/h2-18,33,37H,19H2,1H3/b22-17- |
InChIキー |
FNCZSKPTOOJGLE-XLNRJJMWSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N(C2=O)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
